Allyl Thiopropionate vs. Methyl Thiopropionate and Propyl Thioacetate: Comparative Flavor Profiles in Aqueous Solution
Direct head-to-head organoleptic evaluation in a patent establishes that allyl thiopropionate delivers a fresh garlic odor and cooked garlic flavor at specific concentrations, whereas closely related thioesters produce distinct, non-garlic vegetable notes. In aqueous solution, allyl thiopropionate exhibits a fresh garlic odor at 0.02 to 0.5 ppm and a cooked garlic flavor at 10 ppm [1]. In contrast, methyl thiopropionate produces a cooked cabbage-broccoli odor at 0.1 to 5 ppm and a brussel sprouts/broccoli flavor at 10 ppm [2]. Propyl thioacetate yields a fresh onion odor and flavor at 0.1 to 5.0 ppm [3]. This demonstrates that altering the alkyl group on the thioester core shifts the sensory profile away from garlic and toward onion or cruciferous vegetable notes.
| Evidence Dimension | Flavor Character (Aqueous Solution) |
|---|---|
| Target Compound Data | Fresh garlic odor (0.02-0.5 ppm); Cooked garlic flavor with light metallic/burning aftertaste (10 ppm) |
| Comparator Or Baseline | Methyl thiopropionate: Cooked cabbage-broccoli odor (0.1-5 ppm), brussel sprouts/broccoli flavor (10 ppm); Propyl thioacetate: Fresh onion odor/flavor (0.1-5.0 ppm) |
| Quantified Difference | Allyl thiopropionate = garlic; Methyl thiopropionate = cabbage/broccoli; Propyl thioacetate = onion |
| Conditions | Aqueous solution tasting model |
Why This Matters
This confirms that allyl thiopropionate is the specific thioester required for garlic flavor applications, and substituting with methyl thiopropionate or propyl thioacetate would introduce off-notes of cabbage or onion, respectively, leading to formulation failure.
- [1] Pittet, A. O., Hruza, D. E., Katz, I., Mussinan, C. J., & Pascale, J. V. (1980). Flavoring foodstuffs with a thioester. U.S. Patent No. RE30,370. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Pittet, A. O., Hruza, D. E., Katz, I., Mussinan, C. J., & Pascale, J. V. (1980). Flavoring foodstuffs with a thioester. U.S. Patent No. RE30,370. Washington, DC: U.S. Patent and Trademark Office. View Source
- [3] Pittet, A. O., Hruza, D. E., Katz, I., Mussinan, C. J., & Pascale, J. V. (1980). Flavoring foodstuffs with a thioester. U.S. Patent No. RE30,370. Washington, DC: U.S. Patent and Trademark Office. View Source
